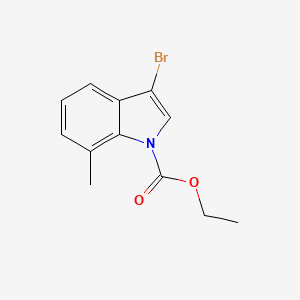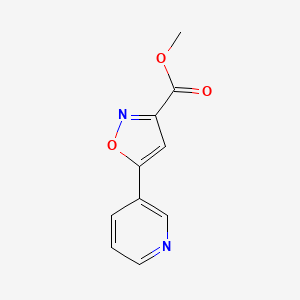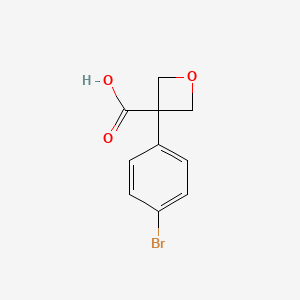
3-(4-Bromophenyl)oxetane-3-carboxylic acid
Descripción general
Descripción
3-(4-Bromophenyl)oxetane-3-carboxylic acid is a heterocyclic compound that contains an oxetane ring and a carboxylic acid group. It has the molecular formula C10H9BrO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxetane ring attached to a carboxylic acid group and a bromophenyl group . The molecular weight is 257.08 .Aplicaciones Científicas De Investigación
Bioisostere of Carboxylic Acid Functional Group
3-(4-Bromophenyl)oxetane-3-carboxylic acid and its derivatives, like oxetan-3-ol, show promise as isosteric replacements for the carboxylic acid moiety. This is due to the oxetane ring functioning as an isostere of the carbonyl group. In a study, model compounds were synthesized and evaluated for their physicochemical properties and their ability to inhibit eicosanoid biosynthesis, suggesting potential applications in medicinal chemistry (Lassalas et al., 2017).
Crystal Structure Studies
The crystal structure of related compounds synthesized from 4-bromophenylacetic acid chloride has been determined, providing insights into the structural properties of these compounds. Such studies are crucial for understanding the molecular geometry and potential applications in material science or pharmaceuticals (Løiten et al., 1999).
Antimicrobial Activity
Derivatives of this compound, such as 4-thiazolidinone derivatives, have been synthesized and demonstrated significant antimicrobial activity against various microorganisms. This indicates potential use in developing new antimicrobial agents (Deep et al., 2014).
Synthesis of Antibiotic Analogues
The synthesis of scaffolds for methyl and hydroxymethyl analogues of the antibiotic oxetin, a naturally occurring oxetane cis-β-amino acid, has been achieved through reactions involving a protected oxetane. This highlights the potential for synthesizing novel antibiotic compounds using oxetane derivatives (Jenkinson et al., 2004).
Synthesis of Biologically Active Compounds
This compound-related structures have been used in the synthesis of various biologically active compounds. For example, 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, has been synthesized using methods that could be applied to oxetane derivatives (Zhu et al., 2014).
Novel Synthetic Methods
Novel procedures for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids have been developed, which could be adapted for the synthesis of this compound derivatives. These methods offer new pathways in organic synthesis and pharmaceutical development (Raveglia et al., 1997).
Mecanismo De Acción
Target of Action
Oxetanes, in general, have been evaluated as bioisosteres of carboxylic acid , suggesting that they might interact with similar targets.
Mode of Action
Oxetanes are known to disrupt protein microtubule functions in the cell, which pull apart the chromosomes before cell division (mitosis) . This suggests that 3-(4-Bromophenyl)oxetane-3-carboxylic acid might have a similar mechanism.
Biochemical Pathways
Given the potential interaction with protein microtubules , it’s plausible that this compound could influence cell division and related biochemical pathways.
Result of Action
If the compound does indeed disrupt protein microtubule functions , it could potentially inhibit cell division, leading to cell death.
Propiedades
IUPAC Name |
3-(4-bromophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLYQWDVGGDALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265390 | |
| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393585-20-0 | |
| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393585-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-3-oxetanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)
![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)
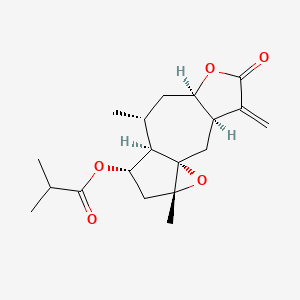

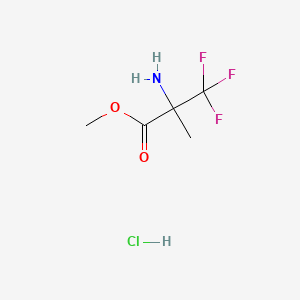
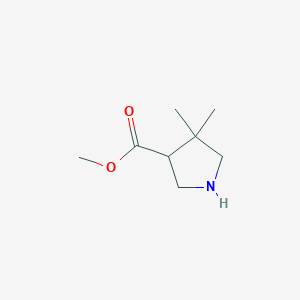


![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3027742.png)
